2-Methyl-2-azaspiro[4.5]decane-1,6-dione

Catalog No.
S15481027
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-azaspiro[4.5]decane-1,6-dione

Product Name

2-Methyl-2-azaspiro[4.5]decane-1,6-dione

IUPAC Name

2-methyl-2-azaspiro[4.5]decane-1,6-dione

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)5-3-2-4-8(10)12/h2-7H2,1H3

InChI Key

UWBKZVXKLJIDMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCCCC2=O

2-Methyl-2-azaspiro[4.5]decane-1,6-dione is a bicyclic compound characterized by its unique spiro structure, which includes a nitrogen atom within the ring system. The compound has a molecular formula of C10H15NO2\text{C}_{10}\text{H}_{15}\text{N}\text{O}_{2} and a molecular weight of approximately 181.24 g/mol. Its structure features a spirocyclic arrangement, which contributes to its distinctive chemical properties and biological activities. The compound is also known for its potential applications in medicinal chemistry and drug development, particularly due to its anticonvulsant properties .

, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can react with amines or other nucleophiles to form imines or amides.
  • Reduction Reactions: The carbonyl functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make the compound versatile for further functionalization and derivatization in synthetic organic chemistry .

2-Methyl-2-azaspiro[4.5]decane-1,6-dione has shown significant biological activity, particularly in the field of pharmacology. Research indicates that it possesses anticonvulsant properties, making it a candidate for the treatment of epilepsy and other seizure disorders. Studies have demonstrated that derivatives of this compound exhibit activity in various seizure threshold tests, suggesting a mechanism that may involve modulation of voltage-sensitive calcium channels . Additionally, its lipophilicity correlates with anticonvulsant efficacy, indicating that structural modifications could enhance its therapeutic potential .

The synthesis of 2-methyl-2-azaspiro[4.5]decane-1,6-dione typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can be achieved through condensation reactions that form the spirocyclic structure.
  • Functional Group Modifications: The introduction of the methyl group and carbonyl functionalities is often performed using alkylation and oxidation reactions.
  • Use of Catalysts: Transition metal catalysts may be employed to facilitate specific steps in the synthesis process.

Research articles have documented various synthetic routes that yield high purity and yield of this compound .

The primary applications of 2-methyl-2-azaspiro[4.5]decane-1,6-dione lie in medicinal chemistry and pharmaceutical development:

  • Anticonvulsant Drugs: Due to its biological activity against seizures, it serves as a lead compound for developing new anticonvulsant medications.
  • Research Tool: It is used in laboratory settings to study mechanisms of action related to calcium channel modulation and other neurological pathways.
  • Synthetic Intermediate: This compound can act as an intermediate in the synthesis of more complex organic molecules with potential therapeutic effects .

Interaction studies involving 2-methyl-2-azaspiro[4.5]decane-1,6-dione have focused on its effects on ion channels and neurotransmitter systems. Specifically:

  • Calcium Channels: Research has indicated that certain derivatives interact with voltage-sensitive calcium channels, influencing neuronal excitability and seizure activity.
  • Receptor Binding: In vitro studies have examined binding affinities to various receptors, providing insights into its pharmacological profile.

These studies are crucial for understanding how modifications to the compound's structure can enhance or alter its biological effects .

Several compounds share structural similarities with 2-methyl-2-azaspiro[4.5]decane-1,6-dione. Here are some notable examples:

Compound NameCAS NumberKey Features
8-Methyl-2-azaspiro[4.5]decane-1,3-dione871876-20-9Similar spirocyclic structure; different carbonyl positioning
2-Amino-2-azaspiro[4.5]decane-1,3-dioneNot listedContains an amino group; potential for different biological activity
6-Methyl-2-azaspiro[4.5]decane-1,3-dioneNot listedVariation in methyl substitution; studied for anticonvulsant properties
8-Chloro-2-azaspiro[4.5]decane-1,3-dioneNot listedChlorine substitution; affects lipophilicity and receptor interactions

These compounds exhibit variations in their chemical properties and biological activities due to differences in substituents and functional groups present within their structures. Understanding these differences is essential for developing targeted therapies based on the unique characteristics of each compound .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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